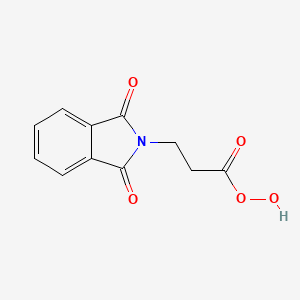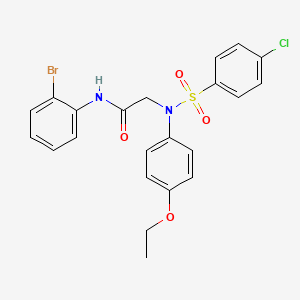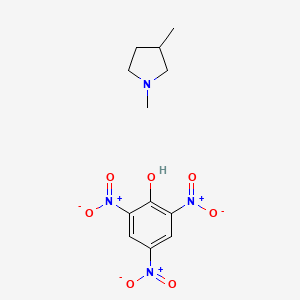![molecular formula C14H23N3O5 B14738961 Acetamide, N,N-bis[2-(diacetylamino)ethyl]- CAS No. 6535-80-4](/img/structure/B14738961.png)
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as N,N,N’,N’-Tetraacetylethylenediamine . This compound is characterized by its molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- typically involves the reaction of ethylenediamine with acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{Ethylenediamine} + \text{Acetic Anhydride} \rightarrow \text{N,N,N’,N’-Tetraacetylethylenediamine} ]
Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N,N-bis[2-(diacetylamino)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is used as a precursor for the synthesis of various organic compounds. It serves as a building block in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways .
Medicine: It is investigated for its role in modulating biological targets and pathways, which could lead to the discovery of new therapeutic agents .
Industry: Industrially, this compound is employed as a bleaching activator in laundry detergents and paper pulp processing. It enhances the efficiency of bleaching agents, making it a valuable component in cleaning and paper manufacturing .
Mécanisme D'action
The mechanism of action of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with metal ions, which may influence enzymatic activity and protein function. The compound’s acetyl groups can also participate in acetylation reactions, modifying the activity of target molecules .
Comparaison Avec Des Composés Similaires
- N,N-Diethylacetamide
- N-Methylacetamide
- N,N-Dimethylacetamide
Comparison: Compared to these similar compounds, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is unique due to its tetraacetyl structure, which imparts distinct chemical properties and reactivity. Its ability to act as a bleaching activator sets it apart from other acetamide derivatives .
Propriétés
Numéro CAS |
6535-80-4 |
|---|---|
Formule moléculaire |
C14H23N3O5 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
N,N-bis[2-(diacetylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H23N3O5/c1-10(18)15(6-8-16(11(2)19)12(3)20)7-9-17(13(4)21)14(5)22/h6-9H2,1-5H3 |
Clé InChI |
PAHPOEBEQPDDML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCN(C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)




![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)

![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)



